molecular formula C8H3BrN2O B6284788 2-bromo-6-isocyanatobenzonitrile CAS No. 1261438-91-8

2-bromo-6-isocyanatobenzonitrile

Cat. No.: B6284788
CAS No.: 1261438-91-8
M. Wt: 223
InChI Key:
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Description

2-Bromo-6-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is characterized by the presence of a bromine atom, an isocyanate group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-isocyanatobenzonitrile typically involves the bromination of 6-isocyanatobenzonitrile. One common method is the reaction of 6-isocyanatobenzonitrile with bromine in the presence of a suitable solvent such as carbon disulfide or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isocyanatobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Addition Reactions: Alcohols or amines in the presence of a catalyst such as triethylamine can facilitate the addition to the isocyanate group.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Addition Reactions: Products include urethanes or ureas formed by the addition of nucleophiles to the isocyanate group.

    Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.

Scientific Research Applications

2-Bromo-6-isocyanatobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-6-isocyanatobenzonitrile involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the labeling of proteins for biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-isocyanatobenzonitrile
  • 2-Bromo-5-isocyanatobenzonitrile
  • 2-Chloro-6-isocyanatobenzonitrile

Comparison

Compared to similar compounds, 2-bromo-6-isocyanatobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The position of the bromine and isocyanate groups can affect the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1261438-91-8

Molecular Formula

C8H3BrN2O

Molecular Weight

223

Purity

91

Origin of Product

United States

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